N-(4-bromophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-bromophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a tetrahydrothiophene ring. Key structural attributes include:
- Thioacetamide linkage: A sulfur atom bridges the pyrimidinone core and the acetamide moiety.
- Substituents: A 3,5-dimethylphenyl group at position 3 of the pyrimidine ring and a 4-bromophenyl group attached via the acetamide nitrogen.
- Electrophilic character: The bromine atom on the phenyl group enhances molecular weight and may influence binding interactions in biological systems.
The compound’s structural complexity positions it as a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to brominated aromatic systems.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O2S2/c1-13-9-14(2)11-17(10-13)26-21(28)20-18(7-8-29-20)25-22(26)30-12-19(27)24-16-5-3-15(23)4-6-16/h3-6,9-11H,7-8,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKIKFFCTUWPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies.
Chemical Structure
The molecular formula for this compound is . Its structure includes a bromophenyl group and a thieno[3,2-d]pyrimidine moiety, which are known to contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against cancer cell lines such as Mia PaCa-2 and PANC-1.
- IC50 Values : The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutic agents.
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression such as thioredoxin reductase (TrxR), which is crucial for maintaining redox balance in cells.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased markers of apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thieno[3,2-d]pyrimidine core can enhance or diminish biological activity. For example:
- Bromine Substitution : The presence of the bromine atom significantly increases the lipophilicity and cellular uptake.
- Dimethyl Substituents : The 3,5-dimethylphenyl group enhances selectivity for cancer cells over normal cells.
Case Studies
- Study on Antitumor Efficacy : A study published in ACS Chemical Biology reported that this compound showed superior efficacy compared to traditional chemotherapeutics when tested in vivo on xenograft models .
- Comparative Analysis : Another study compared the biological activity of this compound with similar thieno[3,2-d]pyrimidine derivatives and found it to be one of the most potent compounds in the series .
Data Summary
| Property | Value/Observation |
|---|---|
| Molecular Formula | |
| Antitumor IC50 | 5 - 15 µM |
| Mechanism | TrxR inhibition; apoptosis induction |
| Effective Cell Lines | Mia PaCa-2, PANC-1 |
Comparison with Similar Compounds
Table 1: Structural and Analytical Comparison
Key Observations:
Core Structure: The target compound and the analog in share the thieno[3,2-d]pyrimidin-4-one core, which likely enhances π-π stacking interactions compared to the simpler dihydropyrimidinone in . The tetrahydropyrimidin-2,4-dione core in introduces additional hydrogen-bonding sites via the dione moiety .
Substituent Effects :
- R1 (Pyrimidine) :
- The 3,5-dimethylphenyl group (target) increases steric bulk and lipophilicity compared to 4-methyl () or 4-chlorophenyl (). This may improve membrane permeability but reduce solubility .
- R2 (Acetamide):
Synthetic Efficiency :
- The analog in achieved a 79% yield, suggesting that the thioacetamide linkage formation is efficient under similar conditions . The target compound’s yield remains unverified but may align with this trend.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
